Digoxigenin is derived from the foxglove plant, Digitalis purpurea, which contains several cardiac glycosides. The hydrate form refers to the inclusion of water molecules in its crystalline structure, which can affect its solubility and stability.
Digoxigenin hydrate is classified as a nucleotide analogue, specifically a non-radioactive labeling reagent. It is categorized under the broader class of glycosides, which are compounds formed from a sugar and another functional group.
The synthesis of digoxigenin-labeled nucleic acids typically involves incorporating digoxigenin-11-deoxyuridine triphosphate (digoxigenin-11-dUTP) into RNA or DNA during polymerase chain reactions or in vitro transcription processes. Common methods include:
In the in vitro transcription method, the reaction mixture typically contains:
Digoxigenin hydrate has a complex molecular structure characterized by a steroid backbone with multiple hydroxyl groups and a sugar moiety. The presence of these functional groups contributes to its biological activity and solubility properties.
The molecular formula for digoxigenin hydrate is , with a molar mass of approximately 414.56 g/mol. Its structure can be represented as follows:
Digoxigenin Structure (This image link is illustrative; please replace with an actual structural diagram in practice.)
Digoxigenin participates in various chemical reactions primarily through its hydroxyl groups, allowing it to form conjugates with other molecules, such as proteins or nucleic acids. Key reactions include:
The incorporation of digoxigenin into nucleic acids can be monitored using techniques such as dot blotting or Southern blotting, where the labeled nucleic acids are hybridized to complementary sequences and detected using specific antibodies against digoxigenin .
The mechanism of action of digoxigenin as a labeling agent involves its ability to bind specifically to antibodies that recognize digoxigenin epitopes. This allows for indirect detection methods where bound antibodies can be visualized using various detection systems, such as enzyme-linked assays or fluorescence.
The use of digoxigenin-labeled probes enables sensitive detection of target nucleic acids at low concentrations, making it ideal for applications in gene expression studies and diagnostics .
Relevant analyses indicate that digoxigenin maintains its integrity during standard laboratory procedures when handled appropriately .
Digoxigenin hydrate is widely used in molecular biology for:
This versatility makes digoxigenin an invaluable tool in both research and clinical laboratories, facilitating advancements in genomics and molecular diagnostics.
Digoxigenin derivatives originate from sterol precursors via a conserved enzymatic cascade in Digitalis species. The initial rate-limiting step involves cytochrome P450 sterol side-chain cleaving enzyme (CYP87A4), which converts cholesterol or campesterol to pregnenolone. This enzyme, identified through transcriptomic analysis of Digitalis lanata, shares no homology with mammalian counterparts and arises from gene duplication within the CYP87A family [1]. Pregnenolone then undergoes sequential modifications:
Transcriptomic studies reveal tissue-specific expression patterns, with leaf tissues exhibiting 5-fold higher expression of CYP87A4 and 3βHSD compared to roots. This correlates with elevated cholesterol levels (1.8–2.3 mg/g dry weight) in leaves, confirming their role as primary biosynthetic sites [1]. The pathway bifurcation at the sterol precursor level is significant: approximately 68% of cardiac glycosides derive from cholesterol, while 32% originate from campesterol, explaining structural diversity among derivatives [1].
Table 1: Key Enzymes in Digoxigenin Biosynthesis
Enzyme | Gene Symbol | Function | Tissue Expression Preference |
---|---|---|---|
Sterol side-chain cleaving enzyme | CYP87A4 | Cleaves sterol side-chains to form pregnenolone | Leaf (5.7× higher vs. root) |
3β-Hydroxysteroid dehydrogenase | 3βHSD | Converts pregnenolone to progesterone | Leaf (3.1× higher vs. root) |
Progesterone-5β-reductase | P5βR/P5βR2 | Reduces progesterone to 5β-pregnane-3,20-dione | Uniform (leaf/root) |
Sterol C-14 reductase | C14-R | Phytosterol precursor synthesis | Leaf (2.8× higher vs. root) |
Glycosylation serves as a critical chemical diversification mechanism that profoundly influences the pharmacological properties of digoxigenin. Glycosyltransferases catalyze the attachment of sugar moieties using uridine diphosphate glucose (UDP-glucose) as the primary donor, forming β-glycosidic linkages at the C-3 position of the steroid core [8] [9]. The sugar units modulate bioactivity through three key mechanisms:
Table 2: Bioactivity Modulation by Glycosylation Patterns
Compound | Sugar Moiety | Water Solubility (mg/mL) | Na⁺/K⁺-ATPase IC₅₀ (nM) | Anticancer EC₅₀ (μM)* |
---|---|---|---|---|
Digoxigenin | None | 0.18 | 42.3 | 0.89 |
Digoxigenin monodigitoxoside | One digitoxose | 0.52 | 17.6 | 1.25 |
Digoxin | Three digitoxoses | 0.87 | 9.8 | 2.70 |
Antiproliferative activity in prostate cancer cell lines (PC3) [9] |
Fungal glycosyltransferases like MhGT1 from Mucor hiemalis demonstrate remarkable substrate promiscuity, glycosylating over 72 phenolic structures including digoxigenin analogues. This enzyme shows 89% conversion efficiency for prenylated substrates due to a hydrophobic active site cavity that accommodates lipophilic aglycones [8]. Such biocatalysts enable in vitro production of novel glycosides with enhanced therapeutic indices.
Metabolomic profiling of Balkan Digitalis species reveals striking interspecific variation in digoxigenin derivative accumulation:
Principal component analysis of 115 identified metabolites separates the species into distinct chemotypes: D. lanata clusters with cardenolide-rich profiles (Factor 1 variance: 68%), while D. grandiflora and D. ferruginea form adjacent clusters distinguished by hispidulin vs. p-coumaric acid predominance (Factor 2 variance: 22%) [6]. Intraspecific variation is remarkably low (<12% coefficient of variation for major cardenolides across 28 Balkan populations), indicating tight genetic regulation of biosynthetic pathways.
Table 3: Species-Specific Metabolite Profiles in Digitalis Leaves
Metabolite Class | D. lanata (%) | D. ferruginea (%) | D. grandiflora (%) | Primary Compounds |
---|---|---|---|---|
Cardenolides | 74.2 ± 3.1 | 18.4 ± 2.7 | 0.9 ± 0.3 | Lanatoside C, digoxin, deslanoside |
Flavonoids | 12.5 ± 1.8 | 39.3 ± 3.5 | 33.2 ± 2.9 | Hispidulin, luteolin, quercetin glycosides |
Phenolic acids | 8.6 ± 1.2 | 29.5 ± 2.4 | 56.3 ± 4.1 | p-Coumaric acid, 5-O-caffeoylquinic acid |
Other steroids | 4.7 ± 0.9 | 12.8 ± 1.6 | 9.6 ± 1.2 | Phytosterols, saponins |
Transcriptomic comparisons reveal differential expression of regulatory genes: Jasmonate-ZIM domain 3 (JAZ3) shows 8-fold higher basal expression in D. lanata versus D. ferruginea, corresponding with enhanced cardenolide production. Methyl jasmonate treatment induces Scarecrow-Like Protein 14 (SCL14) transcription within 6 hours, subsequently activating downstream genes (DWF1, HYD1) in the cholesterol biosynthesis pathway that feeds digoxigenin production [7]. This regulatory cascade is attenuated in non-cardenolide-producing species like D. grandiflora.
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CAS No.: 94720-08-8